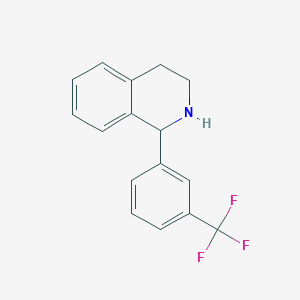

1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

Description

1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline (abbreviated here as 3-CF₃-THIQ for clarity) is a synthetic tetrahydroisoquinoline derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the aryl ring. This compound belongs to a class of molecules with diverse pharmacological and neurochemical relevance, including applications in asymmetric catalysis, neurotoxicity studies, and drug development .

Properties

Molecular Formula |

C16H14F3N |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C16H14F3N/c17-16(18,19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-20-15/h1-7,10,15,20H,8-9H2 |

InChI Key |

WRFHLOXXJBSGPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize multicomponent reactions to improve atom economy, selectivity, and yield .

Chemical Reactions Analysis

Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline has the molecular formula and a molecular weight of 277.28 g/mol. The trifluoromethyl group (-CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design .

Medicinal Chemistry

The incorporation of the trifluoromethyl group in this compound has been linked to enhanced biological activity. Studies indicate that compounds with this group can exhibit improved potency against various biological targets:

- Opioid Receptors : Research has shown that derivatives of tetrahydroisoquinolines can act as selective κ-opioid receptor agonists. The trifluoromethyl substitution may enhance receptor affinity and selectivity .

- Antidepressant Activity : Tetrahydroisoquinoline derivatives have been investigated for their potential antidepressant effects. The trifluoromethyl group may contribute to the modulation of neurotransmitter systems involved in mood regulation .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Radical Trifluoromethylation : Recent advancements in synthetic methodologies have utilized radical trifluoromethylation techniques to introduce the -CF₃ group into complex organic molecules efficiently. This approach is particularly useful for generating diverse compound libraries for drug discovery .

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions to form more complex structures, which are essential for developing new pharmaceuticals and agrochemicals .

Case Study 1: Development of Selective κ-Opioid Receptor Agonists

A study focused on modifying tetrahydroisoquinoline derivatives to enhance their selectivity for κ-opioid receptors demonstrated that introducing a trifluoromethyl group significantly increased binding affinity. This modification allowed for the development of compounds with potential therapeutic applications in pain management without the side effects associated with traditional opioids .

Case Study 2: Trifluoromethylation Techniques

An innovative approach involving trifluoroacetic anhydride was reported for the trifluoromethylation of various substrates, including those containing tetrahydroisoquinoline structures. This method showcased operational simplicity and scalability, indicating its potential utility in industrial applications for producing trifluoromethylated compounds .

Table 1: Biological Activities of Trifluoromethylated Tetrahydroisoquinolines

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | κ-opioid receptor | High affinity | |

| 6-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline | Antidepressant targets | Enhanced activity |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological pathways, including those involved in neuroinflammation and pathogen resistance .

Comparison with Similar Compounds

Neurotoxicity and Dopaminergic Effects

- N-Methylation: N-methyl-THIQ derivatives (e.g., 2-methyl-TIQ) are oxidized to neurotoxic isoquinolinium ions, mimicking MPTP’s mechanism in Parkinson’s disease . 3-CF₃-THIQ’s resistance to N-methylation (due to steric effects) could reduce this risk.

- Dopamine Receptor Affinity: 6,7-Dimethoxy-THIQ derivatives show nanomolar affinity for dopamine D3 receptors (e.g., compound 51: Ki = 12 nM) . The CF₃ group may modulate selectivity but requires direct testing.

Therapeutic Potential

- Antimalarial Activity : 1-Aryl-THIQs with 6-hydroxy substituents (e.g., 1-(4-chlorophenyl)-THIQ) exhibit IC₅₀ < 0.2 μg/mL against Plasmodium falciparum . The CF₃ group’s electron-withdrawing effects could enhance activity but may require hydroxylation for optimal binding.

- Analgesic/Anti-inflammatory Effects: 1-(4′-Dimethylaminophenyl)-THIQ demonstrates potent effects (3.3× diclofenac’s efficacy) , suggesting that 3-CF₃-THIQ’s lipophilicity might improve tissue distribution for similar applications.

Biological Activity

1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H14F3N

- Molecular Weight : 273.27 g/mol

- CAS Number : Not explicitly listed but can be derived from its structure.

The trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that tetrahydroisoquinolines exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of tetrahydroisoquinoline showed selective cytotoxicity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar levels .

- Specifically, compounds featuring similar structural motifs have been reported to inhibit key signaling pathways involved in cancer progression. For example, one derivative exhibited an IC50 of 8.3 nM against HL60 cells and 1.3 nM against HCT116 cells .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties:

- Research indicates that these compounds can modulate neurotransmitter systems and provide protection against neurotoxicity induced by various agents. They have been shown to enhance dopamine release and exhibit antioxidant activity .

- In animal models, certain derivatives have demonstrated efficacy in alleviating symptoms associated with neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial potential of tetrahydroisoquinolines has been explored with promising results:

- Compounds within this class have shown antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various pathogens including E. faecalis and K. pneumoniae .

- The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many tetrahydroisoquinoline derivatives act as inhibitors of enzymes involved in critical metabolic pathways. For example, they may inhibit kinases or other targets implicated in cancer cell proliferation .

- Receptor Modulation : These compounds can interact with neurotransmitter receptors (e.g., dopamine receptors), influencing signaling pathways that regulate mood and cognition .

Case Study 1: Anticancer Efficacy

In a preclinical study evaluating the anticancer effects of a series of tetrahydroisoquinoline derivatives, one compound demonstrated significant tumor growth inhibition in xenograft models. The study reported a tumor growth inhibition (TGI) rate of 66.1% compared to control groups .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of tetrahydroisoquinoline derivatives showed that administration in rodent models resulted in reduced oxidative stress markers and improved behavioral outcomes in models of Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.